Aluminum carbide

描述

属性

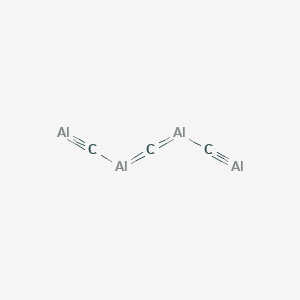

IUPAC Name |

alumanylidynemethyl(alumanylidynemethylalumanylidenemethylidene)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C.4Al | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVCGVPGBKGDTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#[Al])[Al]=C=[Al]C#[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Al4 | |

| Record name | ALUMINUM CARBIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10107594 | |

| Record name | Aluminum carbide (Al4C3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10107594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aluminum carbide appears as a yellow powder or crystals. Used to make other chemicals., Yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |

| Record name | ALUMINUM CARBIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum carbide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9684 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1299-86-1, 12656-43-8 | |

| Record name | ALUMINUM CARBIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum carbide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001299861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum carbide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012656438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum carbide (Al4C3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum carbide (Al4C3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10107594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraaluminium tricarbide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Aluminum Carbide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum carbide (Al4C3), a compound of aluminum and carbon, possesses unique properties including high hardness, high thermal stability, and the ability to produce methane (B114726) upon hydrolysis. These characteristics make it a material of interest in various fields, including metallurgy, ceramics, and as a precursor for the synthesis of other compounds. This technical guide provides a comprehensive overview of the primary methods for the synthesis of this compound from its elemental constituents, aluminum and carbon. It delves into the thermodynamics, kinetics, and detailed experimental protocols for direct synthesis, carbothermal reduction, mechanochemical synthesis, and microwave-assisted synthesis. Quantitative data is summarized in comparative tables, and reaction pathways and experimental workflows are illustrated with diagrams to provide a thorough understanding for researchers and professionals in materials science and related disciplines.

Introduction

This compound is a yellow-brown crystalline solid that is stable at high temperatures.[1] Its synthesis is primarily achieved through high-temperature reactions between aluminum and carbon sources. The choice of synthesis method can significantly impact the purity, particle size, and morphology of the resulting this compound, which in turn influences its performance in various applications. This guide aims to provide a detailed technical overview of the most common synthesis routes.

Thermodynamic and Kinetic Considerations

The formation of this compound from aluminum and carbon is an exothermic reaction, as indicated by its negative enthalpy of formation. The Gibbs free energy of formation is also negative, signifying that the reaction is thermodynamically favorable.[2]

Reaction: 4Al + 3C → Al4C3

The kinetics of the reaction, however, are highly dependent on the physical state of the reactants and the reaction conditions. The reaction between solid aluminum and carbon is slow due to the limited contact area. The rate increases significantly when aluminum is in its liquid state, as this improves the diffusion of reactants.[2] The formation of an this compound layer at the interface of the reactants can sometimes act as a diffusion barrier, slowing down further reaction.[3][4]

Synthesis Methodologies

Several methods have been developed for the synthesis of this compound, each with its own set of advantages and disadvantages. The primary methods include:

-

Direct Synthesis from Elements: The most straightforward method involving the direct reaction of aluminum and carbon at high temperatures.

-

Carbothermal Reduction of Alumina (B75360): A process where alumina is reduced by carbon at very high temperatures to form this compound.

-

Mechanochemical Synthesis: A solid-state synthesis route that utilizes mechanical energy to induce the reaction between aluminum and carbon powders.

-

Microwave-Assisted Synthesis: A rapid and energy-efficient method that uses microwave radiation to heat the reactants.

Direct Synthesis from Elements

This method involves heating a mixture of aluminum and carbon powders in an inert atmosphere to prevent the formation of aluminum oxide and nitride.

-

Reactant Preparation: Stoichiometric amounts of high-purity aluminum powder and carbon (graphite or carbon black) powder are thoroughly mixed.

-

Crucible Loading: The powder mixture is placed in a graphite (B72142) or alumina crucible.

-

Heating: The crucible is placed in a tube furnace or an electric arc furnace.[1] The furnace is evacuated and then filled with an inert gas, such as argon. The temperature is gradually raised to the reaction temperature.

-

Reaction: The reaction is typically carried out at temperatures ranging from 1000°C to 1200°C in a stagnant argon atmosphere.[3][4] The holding time at the reaction temperature can vary depending on the desired conversion.

-

Cooling and Purification: After the reaction is complete, the furnace is cooled down to room temperature under the inert atmosphere. The product may contain unreacted aluminum, which can be removed by washing with a dilute acid.

Caption: Logical flow of the direct synthesis of this compound.

Carbothermal Reduction of Alumina

In this method, aluminum oxide is used as the aluminum source and is reduced by carbon at significantly higher temperatures than the direct synthesis method.

Reaction: 2Al2O3 + 9C → Al4C3 + 6CO

-

Reactant Preparation: A stoichiometric mixture of fine alumina (Al2O3) powder and carbon powder is prepared.

-

Pelletizing: The powder mixture is often pressed into pellets to ensure good contact between the reactants.

-

Heating: The pellets are placed in a graphite crucible and heated in a high-temperature furnace, often under vacuum or in an inert atmosphere.

-

Reaction: The reaction temperature is typically in the range of 1800°C to 2000°C. The formation of carbon monoxide (CO) gas is a key indicator of the reaction progress.

-

Cooling: The system is cooled to room temperature, and the this compound product is collected.

Mechanochemical Synthesis

Mechanochemical synthesis involves the use of a high-energy ball mill to induce a solid-state reaction between aluminum and carbon powders at room temperature. The mechanical energy from the milling process activates the reactants and facilitates the formation of this compound.

-

Milling Preparation: Aluminum and carbon powders are loaded into a hardened steel or tungsten carbide vial along with grinding balls (e.g., hardened steel). The ball-to-powder weight ratio is a critical parameter, with ratios of 20:1 being common.

-

Milling Process: The vial is sealed under an inert atmosphere (e.g., argon) to prevent oxidation. The milling is performed in a high-energy planetary ball mill.

-

Milling Parameters: The rotational speed (e.g., 250 rpm) and milling time (ranging from hours to tens of hours) are key parameters that determine the extent of the reaction.

-

Product Collection: After milling, the powder is passivated and collected. The product is often a nanocomposite of aluminum and this compound.

-

Annealing (Optional): A subsequent annealing step can be performed to increase the crystallinity and yield of the this compound phase.

Caption: Workflow for mechanochemical synthesis of Al-Al4C3.

Microwave-Assisted Synthesis

This method utilizes microwave energy to rapidly heat the reactants, leading to a fast and energy-efficient synthesis of this compound. The success of this method is highly dependent on the ability of the starting materials to couple with the microwave field.[5][6]

-

Reactant Preparation: Finely divided aluminum and graphite powders are intimately mixed. The use of fine powders is crucial for effective coupling with microwaves.[5][6]

-

Reaction Setup: The powder mixture is placed in a microwave-transparent crucible (e.g., alumina) which is then placed inside a larger, microwave-absorbing crucible (susceptor) if the reactants themselves do not couple well. The setup is placed in a multimode cavity microwave reactor.

-

Microwave Irradiation: The reaction is carried out in vacuo or under an inert atmosphere. The microwave power and irradiation time are controlled to achieve the desired reaction temperature and completion. Phase-pure Al4C3 has been synthesized in 30 minutes.[5][6]

-

Cooling and Collection: After irradiation, the sample is allowed to cool, and the product is collected.

Data Presentation

The following tables summarize key quantitative data for the different synthesis methods of this compound.

Table 1: Comparison of Synthesis Methods for this compound

| Parameter | Direct Synthesis | Carbothermal Reduction | Mechanochemical Synthesis | Microwave-Assisted Synthesis |

| Starting Materials | Al powder, C powder | Al2O3 powder, C powder | Al powder, C powder | Fine Al powder, graphite powder |

| Typical Temperature | 1000 - 1200 °C | 1800 - 2000 °C | Room Temperature (local heating) | Varies (rapid heating) |

| Reaction Time | Hours | Hours | Hours to tens of hours | Minutes[5][6] |

| Atmosphere | Inert (e.g., Argon) | Vacuum or Inert | Inert (e.g., Argon) | Vacuum or Inert |

| Typical Product Form | Crystalline powder | Crystalline powder | Nanocrystalline composite | Crystalline powder |

Table 2: Properties of Synthesized this compound

| Property | Value | Reference |

| Crystal Structure | Rhombohedral | [6] |

| Space Group | R-3m | [6] |

| Lattice Parameters | a = 3.33813(5) Å, c = 25.0021(4) Å | [6] |

| Density | 2.36 g/cm³ | [7] |

| Stability | Stable up to 1400 °C | [1][7] |

Signaling Pathways and Reaction Mechanisms

The formation of this compound involves the diffusion of carbon atoms into the aluminum matrix, followed by a chemical reaction to form the Al4C3 lattice.

Reaction Pathway for Direct Synthesis:

The reaction is believed to proceed through the following steps:

-

Adsorption: Carbon atoms from the carbon source adsorb onto the surface of the molten aluminum.

-

Diffusion: The adsorbed carbon atoms diffuse into the bulk of the liquid aluminum.

-

Nucleation: Once the concentration of carbon in the aluminum reaches a supersaturation level, nucleation of Al4C3 crystals begins.

-

Crystal Growth: The Al4C3 nuclei grow as more carbon and aluminum atoms attach to the crystal lattice.

Caption: Reaction pathway for the formation of this compound.

Conclusion

The synthesis of this compound from aluminum and carbon can be achieved through various methods, each offering distinct advantages in terms of reaction conditions, product characteristics, and energy efficiency. Direct synthesis and carbothermal reduction are conventional high-temperature methods, while mechanochemical and microwave-assisted synthesis represent more novel, energy-saving approaches. The selection of a particular synthesis route will depend on the desired properties of the final product and the available experimental facilities. This guide provides the fundamental knowledge and detailed protocols necessary for researchers to successfully synthesize and explore the potential of this compound in their respective fields.

References

- 1. Aluminium carbide - Wikipedia [en.wikipedia.org]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Rapid, energy-efficient synthesis of the layered carbide, Al4C3 - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. nanotrun.com [nanotrun.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Aluminum Carbide (Al4C3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of aluminum carbide (Al4C3), including its crystallographic data, a detailed experimental protocol for its structural analysis, and a visual representation of the experimental workflow.

Introduction to this compound (Al4C3)

This compound (Al4C3) is an inorganic compound with a distinctive crystal structure that influences its physical and chemical properties.[1] It is classified as a methanide, as it reacts with water to produce methane.[2] The compound typically appears as pale yellow to brown crystals and is stable at high temperatures, up to 1400 °C.[2][3] Its hardness and ability to improve creep resistance make it a valuable component in metal matrix composites and cutting tools.[1]

Crystallographic Data

The crystal structure of this compound is complex, consisting of alternating layers of Al₂C and Al₂C₂.[1][2] It crystallizes in the rhombohedral system.[1][2] The crystallographic data for Al4C3 is summarized in the table below. It is important to note that the crystallographic parameters can be represented in both a rhombohedral and a conventional hexagonal setting.

| Parameter | Rhombohedral Setting | Conventional Hexagonal Setting |

| Crystal System | Rhombohedral[1][2] | Hexagonal |

| Space Group | R-3m (No. 166)[1][2][4] | R-3m (No. 166)[4][5] |

| Lattice Parameters (a) | a = 3.335 Å[1][2] | a = 3.33813(5) Å[6] |

| Lattice Parameters (c) | c = 8.5422 Å[1][2] | c = 25.0021(4) Å[6] |

| Lattice Angles | α = 90°, β = 90°, γ = 120° (in hexagonal axes)[4] | α = 90°, β = 90°, γ = 120°[4] |

| Formula Units per Cell (Z) | 3[6] | 3[6] |

Atomic Coordinates (Conventional Hexagonal Setting) [4]

| Atom | Wyckoff Position | x | y | z |

| C1 | 3a | 0 | 0 | 0 |

| Al1 | 6c | 2/3 | 1/3 | 0.203211 |

| Al2 | 6c | 2/3 | 1/3 | 0.03982 |

| C2 | 6c | 2/3 | 1/3 | 0.116609 |

Coordination Environment [2][4]

Each aluminum atom is tetrahedrally coordinated to four carbon atoms.[2] The carbon atoms exhibit two different coordination environments:

-

One carbon atom is surrounded by a deformed octahedron of six aluminum atoms at a distance of approximately 2.17 Å.[2]

-

The other carbon atom is in a distorted trigonal bipyramidal arrangement with four aluminum atoms at distances of 1.90–1.94 Å and a fifth aluminum atom at 2.21 Å.[2]

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of Al4C3 involves several key steps, from the synthesis of a high-purity sample to the refinement of diffraction data.

3.1. Synthesis of this compound

High-purity, crystalline Al4C3 is essential for accurate structural analysis. Several methods can be employed for its synthesis:

-

Direct Reaction of Elements: This method involves the direct reaction of aluminum and carbon in an electric arc furnace.[2] A more rapid and energy-efficient approach utilizes microwave heating of finely divided aluminum and graphite (B72142) in a vacuum, which can produce phase-pure Al4C3 in 30 minutes.[6]

-

Reaction of Aluminum with Silicon Carbide: this compound can also be formed by the reaction of silicon carbide (SiC) with aluminum.[2][7] This method can also be used to synthesize single crystals of Al4C3.[7]

-

Flux Method for Single Crystal Growth: For single-crystal X-ray diffraction, single crystals can be grown using a flux method. This involves mixing elemental powders of aluminum and carbon (with an excess of aluminum acting as the flux) in an alumina (B75360) crucible, heating to a high temperature (e.g., 1600 °C), and then slowly cooling to allow for crystal growth.

3.2. Powder X-ray Diffraction (PXRD) Data Collection

Powder X-ray diffraction is a primary technique for determining the crystal structure of polycrystalline materials.

-

Sample Preparation: The synthesized Al4C3 powder should be finely ground to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

-

Instrumentation: A powder X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation, λ = 1.5406 Å) is used.[8]

-

Data Collection: The diffraction pattern is collected over a wide 2θ range (e.g., 20° to 70°) with a small step size to ensure high resolution.[8]

3.3. Single-Crystal X-ray Diffraction (SCXRD) Data Collection

For a more precise determination of the crystal structure and atomic positions, single-crystal X-ray diffraction is the preferred method.

-

Crystal Selection and Mounting: A suitable single crystal of Al4C3 is selected under a microscope and mounted on a goniometer head.

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used.

-

Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

3.4. Data Analysis and Structure Refinement

The collected diffraction data is analyzed to determine the crystal structure.

-

Phase Identification: The initial diffraction pattern is compared to databases (e.g., the JCPDS database) to confirm the presence of the Al4C3 phase.[9]

-

Unit Cell Determination and Space Group Assignment: The positions of the diffraction peaks are used to determine the unit cell parameters and the crystal system. The systematic absences in the diffraction pattern are used to assign the space group.

-

Structure Solution and Refinement: The atomic positions are determined using direct methods or Patterson methods. The structural model is then refined using the Rietveld method for powder data or least-squares refinement for single-crystal data.[10][11] The refinement process adjusts the atomic coordinates, thermal parameters, and other crystallographic parameters to achieve the best fit between the calculated and observed diffraction patterns.[11]

3.5. Characterization Techniques

In addition to X-ray diffraction, other techniques can be used to characterize the synthesized Al4C3:

-

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX): To analyze the morphology and elemental composition of the sample.[9][10]

-

Raman Spectroscopy: To confirm the formation of the carbide phase and identify vibrational modes.[6][10]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the crystal structure analysis of this compound.

Caption: Experimental workflow for Al4C3 crystal structure analysis.

References

- 1. webqc.org [webqc.org]

- 2. Aluminium carbide - Wikipedia [en.wikipedia.org]

- 3. This compound (Al4C3) | C3Al4 | CID 16685054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. Materials Data on Al4C3 by Materials Project (Dataset) | OSTI.GOV [osti.gov]

- 6. Rapid, energy-efficient synthesis of the layered carbide, Al4C3 - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Crystal Structure and Optical Absorption Analysis of Aluminum Carbide_Chemicalbook [chemicalbook.com]

- 8. Frontiers | Synthesis and characterization of chromium this compound MAX phases (CrxAlCx-1) for potential biomedical applications [frontiersin.org]

- 9. osti.gov [osti.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

In-Depth Technical Guide: Electronic and Vibrational Properties of Aluminum Carbide (Al4C3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum carbide (Al4C3), a compound known for its high thermal stability and hardness, exhibits distinct electronic and vibrational characteristics that are crucial for its application in advanced materials and as a precursor in various chemical syntheses. This technical guide provides a comprehensive overview of the electronic and vibrational properties of Al4C3, detailing its crystal structure, electronic band structure, density of states, and vibrational modes as determined by theoretical calculations and experimental spectroscopy. This document is intended to serve as a core reference for researchers and professionals engaged in materials science and related fields.

Crystal Structure

This compound crystallizes in a rhombohedral structure belonging to the R-3m space group. The crystal lattice is composed of alternating layers of Al2C and Al2C2. In this structure, each aluminum atom is tetrahedrally coordinated to four carbon atoms. The carbon atoms, in turn, exist in two different coordination environments: one is a distorted octahedron of six aluminum atoms, and the other is a distorted trigonal bipyramidal arrangement with five aluminum atoms.

Below is a diagram illustrating the logical relationship of the Al4C3 crystal structure.

Caption: Logical relationship of the Al4C3 crystal structure.

Tabulated Crystallographic Data

The following table summarizes the key crystallographic data for Al4C3.

| Property | Value |

| Crystal System | Rhombohedral |

| Space Group | R-3m (No. 166) |

| Lattice Parameters (a) | 3.338 Å |

| Lattice Parameters (c) | 25.002 Å |

| Al-C Bond Lengths | 1.90 - 2.21 Å |

| C-Al Coordination Number | 5, 6 |

| Al-C Coordination Number | 4 |

Electronic Properties

This compound is an indirect bandgap semiconductor. The electronic properties have been investigated using both theoretical first-principles calculations and experimental optical absorption measurements.

Electronic Band Structure and Density of States (DOS)

First-principles calculations, particularly those employing Density Functional Theory (DFT) with advanced functionals such as HSE06 and self-consistent GW (scGW) approximation, have provided significant insights into the electronic structure of Al4C3. The calculated indirect band gap is reported to be in the range of 2.12 to 2.27 eV.[1][2] Experimental optical absorption measurements have determined the bandgap to be approximately 2.3 eV, showing good agreement with the theoretical predictions.[1][2]

The valence band maximum is located at the Γ point, and the conduction band minimum is at the L point of the Brillouin zone, confirming the indirect nature of the bandgap.[2] The top of the valence band is characterized by its flatness, which suggests a high hole effective mass and consequently, low hole mobility.[2]

A representative workflow for the computational determination of electronic properties is depicted below.

Caption: Computational workflow for electronic properties.

Tabulated Electronic Properties Data

| Property | Theoretical Value (eV) | Experimental Value (eV) |

| Band Gap (Indirect) | 2.12 - 2.27[1][2] | ~2.3[1][2] |

Vibrational Properties

The vibrational properties of Al4C3 have been characterized by Raman and Infrared (IR) spectroscopy, and further elucidated by phonon calculations.

Raman and IR Spectroscopy

Experimental studies have identified characteristic vibrational modes of Al4C3. Raman spectroscopy reveals distinct peaks primarily associated with Al-C stretching modes. Infrared spectroscopy provides complementary information on the vibrational modes that are IR-active.

The workflow for experimental vibrational analysis is outlined below.

Caption: Experimental workflow for vibrational analysis.

Phonon Dispersion

Phonon calculations based on Density Functional Perturbation Theory (DFPT) have been performed to understand the lattice dynamics of Al4C3. These calculations show that the vibrations of the lighter carbon atoms primarily contribute to the high-frequency optical phonon branches, while the heavier aluminum atoms are the main contributors to the low-frequency acoustic branches.[2]

Tabulated Vibrational Spectroscopy Data

| Spectroscopy | Peak Position (cm⁻¹) | Assignment |

| Raman | ~860, ~950 | Al-C stretching modes |

| IR | 600 - 800 | Al-C stretching modes |

Experimental and Computational Protocols

First-Principles Calculations

The electronic and vibrational properties of Al4C3 are typically calculated using Density Functional Theory (DFT) as implemented in software packages like VASP (Vienna Ab initio Simulation Package) or Quantum ESPRESSO.

-

Crystal Structure: The calculations start from the experimentally determined rhombohedral crystal structure of Al4C3 (space group R-3m).

-

Pseudopotentials: Projector-augmented wave (PAW) pseudopotentials are commonly used to describe the interaction between the core and valence electrons.

-

Exchange-Correlation Functional: For accurate band gap calculations, hybrid functionals like HSE06 or more advanced methods like the GW approximation are employed. For structural optimization and phonon calculations, the Generalized Gradient Approximation (GGA) in the Perdew-Burke-Ernzerhof (PBE) form is often sufficient.

-

Plane-Wave Cutoff Energy: A plane-wave basis set with a cutoff energy of at least 400 eV is typically used to ensure convergence.

-

k-point Mesh: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the k-point mesh is crucial for accurate calculations and should be tested for convergence. A mesh of at least 5x5x1 is a reasonable starting point for the rhombohedral cell.

-

Phonon Calculations: Phonon dispersion curves are calculated using Density Functional Perturbation Theory (DFPT) or the finite displacement method.

Raman Spectroscopy

-

Instrumentation: A micro-Raman spectrometer equipped with a confocal microscope is typically used.

-

Excitation Source: A solid-state laser, for example, with a wavelength of 532 nm or 633 nm, is a common excitation source. The laser power should be kept low to avoid sample heating and degradation.

-

Data Acquisition: Spectra are collected in a backscattering geometry. The spectral resolution is typically around 1 cm⁻¹.

-

Sample Preparation: Powdered Al4C3 samples can be pressed into a pellet or dispersed on a suitable substrate for analysis.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for IR measurements.

-

Sample Preparation: For solid samples like Al4C3, the KBr (potassium bromide) pellet technique is commonly employed. A small amount of the sample is mixed with dry KBr powder and pressed into a thin, transparent pellet.

-

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Thermodynamic Properties of Aluminum Carbide Formation

This technical guide provides a comprehensive overview of the thermodynamic properties associated with the formation of this compound (Al₄C₃). It includes key thermodynamic data, detailed experimental protocols for their determination, and a visual representation of the experimental workflow. This document is intended for researchers, scientists, and professionals in fields where a thorough understanding of the material properties of this compound is essential.

Thermodynamic Properties of this compound (Al₄C₃)

This compound is a stable refractory compound known for its high hardness and melting point.[1] Its thermodynamic properties are crucial for understanding its stability and reactivity, particularly at high temperatures. The formation of this compound from its constituent elements, aluminum and carbon, can be represented by the following reaction:

4Al(s) + 3C(s) → Al₄C₃(s)

The key thermodynamic parameters for this reaction—standard enthalpy of formation, standard Gibbs free energy of formation, and standard molar entropy—are summarized below.

Table 1: Standard Thermodynamic Properties of this compound Formation at 298.15 K (25 °C)

| Thermodynamic Property | Symbol | Value | Units | Reference(s) |

| Standard Enthalpy of Formation | ΔfH° | -209 | kJ/mol | [2][3][4] |

| -49.7 (±1.2) | kcal/mol | [5][6][7][8] | ||

| Standard Gibbs Free Energy of Formation | ΔfG° | -196 | kJ/mol | [2][3][4] |

| Standard Molar Entropy | S° | 88.95 | J/(mol·K) | [2][3][4] |

| Molar Heat Capacity | Cₚ | 116.8 | J/(mol·K) | [2][3][4] |

Note: 1 kcal = 4.184 kJ

The data presented in Table 1 represent standard state conditions. It is important to note that experimental values for the heat of formation have shown some variation in the literature, ranging from -20 to -63.5 kcal/mol, due to different experimental techniques and conditions.[5][6]

Experimental Determination of Thermodynamic Properties

The thermodynamic properties of this compound are determined through various experimental techniques. The primary methods include bomb calorimetry for determining the heat of formation, and adiabatic and differential scanning calorimetry for measuring heat capacity. High-temperature equilibrium studies, such as Knudsen effusion mass spectrometry, are also employed.

Bomb calorimetry is a common method for determining the standard enthalpy of formation of a compound by measuring its heat of combustion.

Experimental Protocol:

-

Sample Preparation: A known mass of high-purity this compound is placed in a crucible within a high-pressure vessel, known as a bomb.

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen.

-

Ignition and Combustion: The sample is ignited, and the combustion reaction proceeds to completion. The reaction for the combustion of this compound is: Al₄C₃(s) + 6O₂(g) → 2Al₂O₃(s) + 3CO₂(g)[6]

-

Temperature Measurement: The bomb is submerged in a known volume of water in a calorimeter. The temperature change of the water is precisely measured to determine the heat released by the combustion reaction.

-

Product Analysis: After combustion, the solid products (primarily aluminum oxide) and gaseous products (carbon dioxide) are carefully analyzed to ensure complete combustion and to check for any side reactions.[5]

-

Calculation of Enthalpy of Formation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The standard enthalpy of formation of Al₄C₃ is then derived using Hess's law, by combining the experimentally determined heat of combustion with the known standard enthalpies of formation of the combustion products (Al₂O₃ and CO₂).[5][6]

The heat capacity and enthalpy of this compound have been measured over a wide range of temperatures using adiabatic calorimetry at low temperatures and differential scanning calorimetry (DSC) at higher temperatures.[9][10]

Experimental Protocol (Adiabatic Calorimetry for Low Temperatures):

-

Sample Encapsulation: A precisely weighed sample of this compound is sealed in a sample container.

-

Calorimeter Setup: The sample container is placed within an adiabatic shield in a cryostat. The temperature of the shield is controlled to match the temperature of the sample container to minimize heat exchange with the surroundings.

-

Heating and Temperature Measurement: A known quantity of electrical energy is supplied to the sample, and the resulting temperature increase is measured with a calibrated thermometer.

-

Heat Capacity Calculation: The heat capacity of the sample is calculated from the energy input and the measured temperature rise.

Experimental Protocol (Differential Scanning Calorimetry for High Temperatures):

-

Sample and Reference Pans: A small, accurately weighed sample of Al₄C₃ is placed in a sample pan, and an empty pan serves as a reference.[10]

-

Heating Program: The sample and reference pans are heated at a constant rate in a controlled atmosphere.[10]

-

Differential Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is directly proportional to the heat capacity of the sample.

Knudsen effusion mass spectrometry is a high-temperature technique used to study the thermodynamics of vaporization reactions. It allows for the determination of vapor pressures and enthalpies of sublimation and formation.[11][12][13]

Experimental Protocol:

-

Knudsen Cell: A sample of this compound is placed in a Knudsen cell, which is a small, thermally stable container with a very small orifice.[14]

-

High Vacuum and Heating: The cell is placed in a high-vacuum chamber and heated to a high temperature, causing the sample to vaporize.[14]

-

Molecular Effusion: The gaseous molecules effuse through the orifice, forming a molecular beam.

-

Mass Spectrometry: The molecular beam is directed into the ion source of a mass spectrometer, where the effusing species are ionized and their mass-to-charge ratio is analyzed. This allows for the identification of the gaseous species in equilibrium with the solid sample.

-

Vapor Pressure Determination: The ion intensities are measured as a function of temperature. These intensities are proportional to the partial pressures of the corresponding species in the Knudsen cell.

-

Thermodynamic Calculation: The Clausius-Clapeyron equation is used to determine the enthalpy of vaporization from the temperature dependence of the vapor pressure. This data, combined with other thermodynamic data, can be used to calculate the enthalpy of formation.[13]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the thermodynamic properties of this compound formation.

Caption: Experimental workflow for determining thermodynamic properties of Al₄C₃.

Conclusion

The thermodynamic properties of this compound formation are well-documented, providing a solid foundation for its application in various scientific and industrial fields. The standard enthalpy and Gibbs free energy of formation indicate that Al₄C₃ is a thermodynamically stable compound at room temperature. The experimental methodologies outlined in this guide, including calorimetry and high-temperature mass spectrometry, are essential for obtaining accurate and reliable thermodynamic data. A thorough understanding of these properties and their experimental determination is crucial for the design and optimization of processes involving this compound.

References

- 1. nanotrun.com [nanotrun.com]

- 2. webqc.org [webqc.org]

- 3. This compound [chemister.ru]

- 4. Aluminium carbide - Wikipedia [en.wikipedia.org]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. Heat of Combustion and Heat of Formation of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Heat of Combustion and Heat of Formation of this compound. | Semantic Scholar [semanticscholar.org]

- 8. Heat of Combustion and Heat of Formation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Heat Capacity and Enthalpy Measurements on this compound (Al4C3) From 15 to 1173 °K. Thermodynamic Properties From 0 to 2000 °K - PMC [pmc.ncbi.nlm.nih.gov]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. msinstruments.us [msinstruments.us]

- 13. [PDF] Measuring Thermodynamic Properties of Metals and Alloys With Knudsen Effusion Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 14. electrochem.org [electrochem.org]

Unveiling the Electronic Landscape of Aluminum Carbide (Al₄C₃): A Technical Guide to Band Structure Calculations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic band structure of Aluminum Carbide (Al₄C₃), a material of interest for its unique structural and electronic properties. This document details the theoretical and experimental methodologies employed to elucidate the electronic characteristics of Al₄C₃, presenting key quantitative data in a comparative format. It is intended to serve as a comprehensive resource for researchers in materials science, condensed matter physics, and computational chemistry.

Introduction to this compound (Al₄C₃)

This compound (Al₄C₃) is an ionic carbide known for its hardness, high-temperature stability, and characteristic reaction with water to produce methane.[1][2][3] It crystallizes in a rhombohedral structure and possesses a complex crystal lattice with two distinct carbon coordination environments.[1][3][4] Understanding the electronic band structure of Al₄C₃ is crucial for predicting its electrical conductivity, optical properties, and potential applications in electronic and composite materials.

Crystal and Electronic Structure Properties

Al₄C₃ possesses a trigonal crystal system with the R-3m space group.[4] Its structural and electronic properties have been investigated through both experimental techniques and computational modeling.

Crystal Structure

The crystal structure of this compound is characterized by alternating layers of Al₂C and Al₂C₂.[3] Each aluminum atom is tetrahedrally coordinated to four carbon atoms.[4] The carbon atoms, however, exhibit two different coordination environments: one is a deformed octahedron with six aluminum atoms, and the other is a distorted trigonal bipyramidal structure with five aluminum atoms.[3][4]

Electronic Properties

Early investigations into the electronic properties of Al₄C₃ were met with some variance in reported band gap values. However, recent advanced experimental and computational studies have provided a more consistent picture. Al₄C₃ is an indirect band gap semiconductor.[5][6] Experimental optical absorption measurements have indicated a band gap of approximately 2.3 eV.[5][6] These experimental findings are in close agreement with theoretical calculations employing sophisticated ab initio methods.

Quantitative Data Summary

The following tables summarize key crystallographic and electronic data for Al₄C₃, facilitating a clear comparison between different computational methods and experimental findings.

| Parameter | Experimental Value | Computational Model | Calculated Value | Reference |

| Crystal System | Rhombohedral | - | Rhombohedral | [1][3] |

| Space Group | R-3m (No. 166) | - | R-3m (No. 166) | [1][4] |

| Lattice Constant 'a' | 0.3335 nm | - | - | [1] |

| Lattice Constant 'c' | 0.85422 nm | - | - | [1] |

| Band Gap Type | Indirect | scGW | Indirect (Γ →L) | [5][6] |

| Band Gap (eV) | ~2.3 | HSE06 | 2.27 | [5][6] |

| Band Gap (eV) | ~2.3 | scGW | 2.12 | [5][6] |

Methodologies: Theoretical and Experimental

A combined approach of theoretical calculations and experimental validation is essential for accurately determining the electronic band structure of materials like Al₄C₃.

Computational Protocol: Density Functional Theory (DFT)

The electronic band structure of Al₄C₃ is typically calculated using Density Functional Theory (DFT), a powerful quantum mechanical modeling method.[7][8]

Workflow for DFT-based Band Structure Calculation:

Key Steps and Parameters:

-

Input Generation :

-

Crystal Structure : The initial input requires the lattice parameters and atomic positions of Al₄C₃'s rhombohedral unit cell.[1]

-

Pseudopotentials : Appropriate pseudopotentials for Aluminum and Carbon are selected to approximate the interaction between the core and valence electrons.

-

Exchange-Correlation Functional : While standard functionals like the Generalized Gradient Approximation (GGA) can be used for initial calculations, hybrid functionals such as HSE06 are often necessary for accurate band gap prediction in semiconductors.[5][6] The screened-exchange hybrid functional HSE06 has shown to yield results in close agreement with experimental values for Al₄C₃.[5][6] The scGW approximation is another advanced method that provides a reliable band gap calculation.[5][6]

-

-

Self-Consistent Field (SCF) Calculation : An SCF calculation is performed to determine the ground-state electron charge density of the system. This step involves iteratively solving the Kohn-Sham equations until the charge density converges.

-

Non-Self-Consistent Field (NSCF) Calculation : To calculate the band structure, a non-self-consistent calculation is performed along a specific path of high-symmetry points in the Brillouin zone. The path for the rhombohedral lattice of Al₄C₃ would typically include points such as Γ (Gamma), L, and others.[5][6]

-

Density of States (DOS) Calculation : The DOS, which represents the number of electronic states per unit energy, is calculated.[9] This requires a denser k-point mesh in the Brillouin zone for accurate integration.[9]

-

Data Analysis and Visualization : The output data is processed to plot the electronic band structure, showing the energy bands as a function of the k-vector along the high-symmetry path. The DOS is also plotted, often alongside the band structure, to provide further insight into the electronic states.

Software Packages : Open-source software packages like Quantum ESPRESSO and ABINIT, as well as commercial software, are commonly used for these calculations.[7][10][11]

Experimental Protocol: Synthesis and Optical Characterization

Experimental validation is crucial for confirming the theoretical predictions.

Logical Flow of Experimental Validation:

Key Experimental Procedures:

-

Synthesis : High-quality single crystals of Al₄C₃ can be synthesized through methods such as the reaction between silicon carbide (SiC) and aluminum at high temperatures.[5][6]

-

Structural Characterization :

-

Optical Absorption Spectroscopy :

-

The optical band gap of Al₄C₃ is determined by measuring its optical absorption spectrum.

-

A light source illuminates the sample, and the transmitted or reflected light is analyzed by a spectrometer.

-

The absorption edge in the spectrum corresponds to the energy required to excite an electron from the valence band to the conduction band, providing a direct measurement of the band gap.

-

Interpretation of Results and Conclusion

The close agreement between the experimentally measured optical band gap of ~2.3 eV and the computationally predicted values from HSE06 (2.27 eV) and scGW (2.12 eV) calculations validates the use of these advanced theoretical methods for describing the electronic structure of Al₄C₃.[5][6] The indirect nature of the band gap, with the valence band maximum and conduction band minimum located at different points in the Brillouin zone (Γ and L, respectively), has important implications for its potential optoelectronic applications.[5][6] Furthermore, the relatively flat nature of the valence band at the Γ point suggests a high hole effective mass and consequently, low hole mobility.[5]

References

- 1. webqc.org [webqc.org]

- 2. reade.com [reade.com]

- 3. Aluminium carbide - Wikipedia [en.wikipedia.org]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. Crystal Structure and Optical Absorption Analysis of Aluminum Carbide_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. THOUGHT CRACKERS: Softwares for Band structure calculation [thoughtcrackers.blogspot.com]

- 8. mdpi.com [mdpi.com]

- 9. Density of States calculation • Quantum Espresso Tutorial [pranabdas.github.io]

- 10. youtube.com [youtube.com]

- 11. Quantum Espresso - Advancing quantum simulations of materials for everyone [quantum-espresso.org]

solubility of aluminum carbide in different solvents

An In-depth Technical Guide to the Solubility of Aluminum Carbide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (Al₄C₃) is a yellow-brown crystalline solid with high hardness and a high melting point, making it a material of interest in ceramics and as a strengthening agent in aluminum-based composites.[1][2] Its utility in various applications is often dictated by its interaction with different media. This guide provides a comprehensive overview of the solubility and reactivity of this compound in a range of solvents. A critical distinction is made between true solubility and chemical reaction, as Al₄C₃ readily decomposes in protic solvents. This document consolidates available quantitative data, outlines experimental protocols for synthesis and solubility determination, and provides logical diagrams for key processes.

Reactivity and "Solubility" in Protic Solvents

For many common polar solvents, particularly those with acidic protons (protic solvents), this compound does not exhibit true solubility. Instead, it undergoes a decomposition reaction. This is a crucial consideration for any application involving contact with water, alcohols, or acids.

Water

This compound is generally considered insoluble in water.[3] However, it reacts readily with water, especially when heated, to produce methane (B114726) (CH₄) gas and a precipitate of aluminum hydroxide (B78521) (Al(OH)₃).[1][4][5] This hydrolysis reaction is exothermic and irreversible.[6]

Reaction Equation: Al₄C₃(s) + 12H₂O(l) → 4Al(OH)₃(s) + 3CH₄(g)[4][5]

// Nodes Al4C3 [label="this compound\n(Al₄C₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2O [label="Water\n(12H₂O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactants [label="Reactants", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; AlOH3 [label="Aluminum Hydroxide\n(4Al(OH)₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CH4 [label="Methane\n(3CH₄)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Products [label="Products", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Reactants -> Al4C3 [label="+"]; Reactants -> H2O [label="+"]; {Al4C3, H2O} -> Products [label="Hydrolysis Reaction", dir=forward]; Products -> AlOH3; Products -> CH4; } /dot

Caption: Reaction pathway for the hydrolysis of this compound.

Acids

This compound reacts violently with acids, leading to its decomposition and the formation of the corresponding aluminum salt and methane.[1] It is often described as "soluble" in dilute acids, but this is a result of a chemical reaction rather than physical dissolution.[7][8][9]

-

Hydrochloric Acid (HCl): Reacts to form aluminum chloride (AlCl₃) and methane.[8][10] Reaction Equation: Al₄C₃(s) + 12HCl(aq) → 4AlCl₃(aq) + 3CH₄(g)[8][10]

-

Sulfuric Acid (H₂SO₄): Reacts to produce aluminum sulfate (B86663) (Al₂(SO₄)₃) and methane.[11] Reaction Equation: Al₄C₃(s) + 6H₂SO₄(aq) → 2Al₂(SO₄)₃(aq) + 3CH₄(g)[11]

-

Nitric Acid (HNO₃): Reacts to form aluminum nitrate (B79036) (Al(NO₃)₃) and methane.[12] Reaction Equation: Al₄C₃(s) + 12HNO₃(aq) → 4Al(NO₃)₃(aq) + 3CH₄(g)[12] It is worth noting that concentrated nitric acid can passivate metallic aluminum by forming a protective oxide layer, but the reaction with this compound proceeds.[13]

Solubility in Aprotic and Organic Solvents

Information on the true solubility of this compound in aprotic organic solvents is limited, and quantitative data is scarce. The general observation is that solubility is limited.[3]

-

Polar Aprotic Solvents: It is reported to be insoluble in acetone.[2] While some sources suggest slight solubility in polar solvents, specific data is not available.[3]

-

Non-polar Solvents: Typically exhibits low to no solubility.[3]

-

Alcohols: While alcohols are organic, their hydroxyl group makes them protic. Like water, they are expected to react with this compound, especially under conditions that favor the removal of the passivating oxide layer on aluminum, though this is not well-documented for Al₄C₃ specifically.[14]

Table 1: Summary of this compound Reactivity and Solubility in Common Solvents

| Solvent | Type | Observation | Products of Reaction (if any) | Citation |

|---|---|---|---|---|

| Water (H₂O) | Protic | Reacts (insoluble) | Aluminum Hydroxide, Methane | [3][4][5] |

| Dilute Hydrochloric Acid (HCl) | Protic (Acidic) | Reacts ("Soluble") | Aluminum Chloride, Methane | [7][8][10] |

| Dilute Sulfuric Acid (H₂SO₄) | Protic (Acidic) | Reacts | Aluminum Sulfate, Methane | [11] |

| Dilute Nitric Acid (HNO₃) | Protic (Acidic) | Reacts | Aluminum Nitrate, Methane | [12] |

| Acetone | Aprotic Polar | Insoluble | N/A | [2] |

| Non-polar Organic Solvents | Aprotic Non-polar| Low to no solubility | N/A |[3] |

Solubility in Molten Media

Significant research has been conducted on the solubility of this compound in molten metals and salts, driven by its relevance in aluminum production and metallurgy.

Molten Aluminum

Carbon has a slight solubility in liquid aluminum, where it exists as this compound.[4] The solubility is highly dependent on temperature. The presence of this compound as a solid phase is a known issue in aluminum casting processes, where it can precipitate during cooling.[4]

Table 2: Quantitative Solubility of Carbon (as Al₄C₃) in Liquid Aluminum

| Temperature | Solubility (ppm by weight) | Citation |

|---|---|---|

| 800 °C | < 10 | [4] |

| 1000 °C | 40 | [4] |

| 1200 °C | 200 - 250 |[4] |

// Nodes Temp [label="Temperature", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Sol [label="Solubility in Molten Al", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; T_800 [label="800 °C", fillcolor="#FFFFFF", fontcolor="#202124"]; T_1000 [label="1000 °C", fillcolor="#FFFFFF", fontcolor="#202124"]; T_1200 [label="1200 °C", fillcolor="#FFFFFF", fontcolor="#202124"]; S_10 [label="< 10 ppm", fillcolor="#FFFFFF", fontcolor="#202124"]; S_40 [label="40 ppm", fillcolor="#FFFFFF", fontcolor="#202124"]; S_250 [label="200-250 ppm", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Temp -> T_800; Temp -> T_1000; Temp -> T_1200; T_800 -> S_10 [label="corresponds to"]; T_1000 -> S_40 [label="corresponds to"]; T_1200 -> S_250 [label="corresponds to"]; Sol -> S_10; Sol -> S_40; Sol -> S_250; } /dot

Caption: Relationship between temperature and Al₄C₃ solubility in liquid aluminum.

Cryolitic Melts

The solubility of this compound has been determined in cryolitic melts (Na₃AlF₆), which are used as the solvent in the electrolytic production of aluminum. The solubility is a function of the melt's temperature and composition, including the ratio of sodium fluoride (B91410) to aluminum fluoride (NaF/AlF₃) and the concentration of alumina (B75360) (Al₂O₃). A maximum solubility of 2.1 wt% was observed at 1020°C at a specific NaF/AlF₃ ratio of 1.80. Increasing the alumina content tends to decrease the solubility of this compound.

Experimental Protocols

Synthesis and Purification of this compound

Several methods exist for the synthesis of this compound.[2] A common laboratory and industrial method is the direct reaction of aluminum and carbon at high temperatures.

Objective: To synthesize Al₄C₃ and purify the product.

Materials:

-

Fine aluminum powder

-

Carbon black or graphite (B72142) powder[12]

-

Catalyst (optional, e.g., cryolite (B1665278) to lower reaction temperature)[12]

-

Clay crucible

-

Tube furnace with inert atmosphere (e.g., Argon)

-

Dilute hydrochloric acid (~5%)

-

Drying oven

Procedure:

-

Mixing: Prepare a stoichiometric mixture of aluminum powder and carbon powder (e.g., ~3 parts aluminum to 1 part carbon by weight).[12] For a catalyzed reaction, add a small amount of cryolite (~5% of the charge weight).[12]

-

Reaction: Place the mixture in a clay crucible and heat in a furnace under an inert atmosphere.

-

Cooling: After the reaction is complete, allow the furnace to cool to room temperature under the inert atmosphere.

-

Purification:

-

Carefully treat the cooled product with dilute hydrochloric acid to dissolve any unreacted aluminum.

-

Wash the remaining solid with deionized water to remove aluminum chloride and other soluble impurities.

-

Perform a final wash with ethanol to aid in drying.

-

Dry the purified this compound powder in an oven at a low temperature (e.g., 80-90°C).

-

-

Storage: Store the final product in a desiccator or under an inert, dry atmosphere to prevent reaction with moisture.[7][8]

// Nodes Start [label="Start", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Mix [label="Mix Al and C\nPowders (3:1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heat [label="Heat in Furnace\n(Inert Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cool [label="Cool to Room Temp", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Purification", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash_HCl [label="Wash with\ndilute HCl", fillcolor="#FFFFFF", fontcolor="#202124"]; Wash_H2O [label="Wash with\nDeionized H₂O", fillcolor="#FFFFFF", fontcolor="#202124"]; Wash_EtOH [label="Wash with\nEthanol", fillcolor="#FFFFFF", fontcolor="#202124"]; Dry [label="Dry in Oven", fillcolor="#34A853", fontcolor="#FFFFFF"]; Store [label="Store in\nDesiccator", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Mix; Mix -> Heat; Heat -> Cool; Cool -> Purify; Purify -> Wash_HCl [label="Step 1"]; Wash_HCl -> Wash_H2O [label="Step 2"]; Wash_H2O -> Wash_EtOH [label="Step 3"]; Wash_EtOH -> Dry; Dry -> Store; Store -> End; } /dot

Caption: A generalized workflow for the synthesis and purification of this compound.

Protocol for Solubility Determination in Aprotic Solvents

This is a generalized "excess solid" method, which must be performed under strictly anhydrous conditions due to the reactivity of this compound.

Objective: To determine the solubility of Al₄C₃ in a given aprotic solvent at a specific temperature.

Materials & Instruments:

-

Purified, dry this compound powder

-

Anhydrous solvent (e.g., spectrophotometric grade, dried over molecular sieves)

-

Inert atmosphere glovebox

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 μm, compatible with the solvent)

-

Analytical balance

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or similar elemental analysis instrument.

Procedure:

-

Preparation (in Glovebox):

-

Add an excess amount of Al₄C₃ powder to a known volume of the anhydrous solvent in a sealable vial. The "excess" ensures that a saturated solution is formed.

-

Seal the vial tightly to prevent any atmospheric moisture contamination.

-

-

Equilibration:

-

Place the vial in a shaker set to a constant temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Separation of Solid and Liquid Phases:

-

Allow the vial to rest at the set temperature for several hours to let the undissolved solid settle.

-

Centrifuge the vial to further separate the solid.

-

-

Sample Collection:

-

Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Immediately pass the liquid through a syringe filter to remove any remaining suspended microparticles. This step is critical for accuracy.

-

-

Analysis:

-

Dilute the filtered sample with an appropriate solvent (e.g., dilute nitric acid to digest the sample for analysis).

-

Determine the concentration of aluminum in the diluted sample using ICP-OES.

-

-

Calculation:

-

From the aluminum concentration, calculate the mass of Al₄C₃ that was dissolved in the original volume of the solvent.

-

Express the solubility in standard units, such as g/100 mL or mol/L.

-

Conclusion

The interaction of this compound with various solvents is dominated by its chemical reactivity rather than simple physical dissolution. It is stable and largely insoluble in aprotic, non-polar organic solvents. However, in protic solvents such as water and acids, it undergoes rapid decomposition to form methane and the corresponding aluminum salt or hydroxide. Quantitative solubility data is primarily available for high-temperature molten systems like liquid aluminum and cryolitic melts, where it plays a significant role in industrial processes. For researchers and developers, it is imperative to consider the reactive nature of this compound and to employ strictly anhydrous conditions when handling it with potentially reactive media.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. nanotrun.com [nanotrun.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN102442668A - Method for preparing this compound from aluminum oxide - Google Patents [patents.google.com]

- 7. This compound | 1299-86-1 [amp.chemicalbook.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. echemi.com [echemi.com]

- 10. tms.org [tms.org]

- 11. US2942951A - Method for the production of this compound - Google Patents [patents.google.com]

- 12. Aluminium carbide - Wikipedia [en.wikipedia.org]

- 13. organic chemistry - Is there a reaction between ethanol and aluminum? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Phase Stability of Aluminum Carbide at High Temperatures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum carbide (Al₄C₃), a methanide-type ionic carbide, is a material of significant interest in various high-temperature applications, including metallurgy, ceramics, and as a reinforcement in metal matrix composites. Its performance and reliability in these applications are intrinsically linked to its phase stability at elevated temperatures. This technical guide provides a comprehensive overview of the high-temperature phase behavior of this compound, detailing its thermal properties, decomposition characteristics, and the experimental methodologies used for its characterization. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Physicochemical Properties of this compound

This compound is typically a pale yellow to brownish powder or crystalline solid. It possesses a rhombohedral crystal structure. A summary of its key physical and thermodynamic properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound (Al₄C₃)

| Property | Value | Reference |

| Molar Mass | 143.96 g/mol | [1] |

| Density | 2.36 g/cm³ | [1] |

| Crystal Structure | Rhombohedral | [1] |

| Melting Point | 2100 - 2200 °C | [1][2] |

| Decomposition Temperature | Starts > 1400 °C | [2] |

| Standard Enthalpy of Formation (ΔHᵦ°) | -209 kJ/mol | [1] |

| Standard Molar Entropy (S°) | 88.95 J/(mol·K) | [1] |

| Heat Capacity (Cp at 298.15 K) | 116.8 J/(mol·K) | [1] |

High-Temperature Phase Stability

The high-temperature stability of this compound is a critical parameter for its application in refractory and composite materials. The Al-C phase diagram indicates that Al₄C₃ is the only stable intermediate compound in this binary system.

Thermal Decomposition

This compound is stable up to high temperatures but begins to decompose into its constituent elements, aluminum and carbon, at temperatures exceeding 1400 °C in an inert atmosphere. The decomposition reaction can be represented as:

Al₄C₃(s) → 4Al(l) + 3C(s)

The exact onset and rate of decomposition can be influenced by factors such as atmospheric pressure, the presence of impurities, and the heating rate.

Thermal Analysis Data

Table 2: High-Temperature Heat Capacity and Enthalpy of this compound

| Temperature (K) | Heat Capacity, Cp (J/mol·K) | Enthalpy, H° - H₀° (kJ/mol) |

| 298.15 | 116.8 | 18.34 |

| 400 | 134.5 | 30.95 |

| 500 | 145.2 | 44.97 |

| 600 | 152.4 | 59.88 |

| 700 | 157.9 | 75.41 |

| 800 | 162.3 | 91.43 |

| 900 | 166.1 | 107.86 |

| 1000 | 169.5 | 124.63 |

| 1100 | 172.6 | 141.73 |

| 1173 | 174.6 | 154.41 |

Data extrapolated from Furukawa et al. (1965).[1]

High-Temperature Reactions

At elevated temperatures, this compound can react with various substances. In the presence of oxygen, it undergoes oxidation to form aluminum oxide (Al₂O₃) and carbon oxides. This oxidation can be a significant factor in the degradation of Al₄C₃-containing materials in air at high temperatures.[3] It is also used as a precursor in the synthesis of other advanced materials, such as aluminum nitride (AlN), through reactions with nitrogen or ammonia (B1221849) at high temperatures.[2]

Experimental Protocols

The characterization of the high-temperature phase stability of this compound involves several specialized experimental techniques.

Synthesis of High-Purity this compound Powder

A common method for synthesizing high-purity Al₄C₃ powder for thermal analysis is the direct reaction of aluminum and carbon powders in a controlled atmosphere.

Protocol for Direct Carbonization:

-

Mixing: Stoichiometric amounts of high-purity aluminum powder and graphite (B72142) powder are thoroughly mixed.

-

Pelletizing: The powder mixture is pressed into pellets to ensure good contact between the reactants.

-

Heating: The pellets are placed in a graphite crucible within a tube furnace.

-

Inert Atmosphere: The furnace is purged with an inert gas (e.g., argon) to prevent oxidation.

-

Reaction: The furnace is heated to a temperature between 1800 °C and 2000 °C and held for several hours to ensure complete reaction.[2][4]

-

Cooling: The furnace is cooled down to room temperature under the inert atmosphere.

-

Characterization: The resulting Al₄C₃ powder is characterized by X-ray diffraction (XRD) to confirm phase purity.

High-Temperature Thermal Analysis (TGA/DSC/DTA)

Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA) are used to study mass changes and thermal events as a function of temperature.

General Protocol for TGA/DSC/DTA of Ceramic Powders:

-

Sample Preparation: A small amount of the finely ground Al₄C₃ powder (typically 5-20 mg) is placed in a crucible made of an inert material (e.g., alumina, graphite, or tungsten).

-

Instrument Setup: The crucible is placed in the thermal analyzer. An inert purge gas (e.g., argon or nitrogen) is flowed through the furnace to prevent oxidation.[5]

-

Temperature Program: The sample is heated at a constant rate (e.g., 10-20 °C/min) to the desired final temperature (e.g., up to 2200 °C).[6]

-

Data Acquisition: The instrument records the change in mass (TGA) and the differential heat flow (DSC) or temperature difference (DTA) as a function of temperature.

-

Data Analysis: The resulting curves are analyzed to identify the onset of decomposition (from the TGA curve) and any endothermic or exothermic events (from the DSC/DTA curve).

In-situ High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is a powerful technique for directly observing crystal structure changes at elevated temperatures.

Protocol for In-situ HT-XRD of Ceramic Powders:

-

Sample Mounting: A thin layer of the Al₄C₃ powder is placed on a high-temperature resistant sample holder (e.g., platinum, alumina, or graphite).

-

Chamber Setup: The sample holder is placed in a high-temperature XRD chamber, which is then sealed and purged with an inert gas or evacuated.

-

Heating and Data Collection: The sample is heated to the desired temperatures in a stepwise or continuous manner. At each temperature, an X-ray diffraction pattern is collected.[7]

-

Data Analysis: The diffraction patterns are analyzed to identify the crystal phases present at each temperature, allowing for the direct observation of phase transformations or decomposition.

Visualizations

Experimental Workflow for High-Temperature Analysis

The following diagram illustrates the typical workflow for the high-temperature characterization of this compound.

Caption: Workflow for the synthesis and high-temperature analysis of Al₄C₃.

Logical Relationship of High-Temperature Phenomena

This diagram illustrates the logical progression of events as this compound is subjected to increasing temperatures in an inert atmosphere.

Caption: Logical progression of Al₄C₃ phase changes with increasing temperature.

Conclusion

This compound exhibits high thermal stability, making it a suitable material for various high-temperature applications. It maintains its rhombohedral structure until its decomposition into aluminum and carbon, which commences at temperatures above 1400 °C. The melting point of this compound is in the range of 2100-2200 °C. A thorough understanding of its high-temperature phase behavior, obtained through techniques such as TGA, DSC, and in-situ HT-XRD, is essential for the design and optimization of materials and processes that utilize this robust ceramic. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and professionals working with this compound at elevated temperatures. Further research focusing on the precise determination of decomposition kinetics and the influence of various atmospheric conditions would be beneficial for expanding its application envelope.

References

- 1. Heat Capacity and Enthalpy Measurements on this compound (Al4C3) From 15 to 1173 °K. Thermodynamic Properties From 0 to 2000 °K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nanotrun.com [nanotrun.com]

- 3. researchgate.net [researchgate.net]

- 4. nanotrun.com [nanotrun.com]

- 5. iitk.ac.in [iitk.ac.in]

- 6. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 7. m.youtube.com [m.youtube.com]

The Kinetics of Aluminum Carbide Synthesis: A Technical Guide

For Researchers, Scientists, and Materials Development Professionals

This technical guide provides an in-depth analysis of the reaction kinetics governing the synthesis of aluminum carbide (Al4C3), a ceramic material of significant interest due to its high hardness, thermal stability, and potential as a reinforcement phase in metal matrix composites. This document details the primary synthesis methodologies, their underlying reaction mechanisms, and the kinetic parameters that dictate the efficiency and outcome of the production process.

Introduction to this compound Synthesis

This compound (Al4C3) is a covalent carbide synthesized through the reaction of aluminum with carbon at elevated temperatures. The overall reaction is:

4Al + 3C → Al4C3

While thermodynamically favorable, the kinetics of this reaction are highly dependent on the chosen synthesis route and experimental conditions. The primary methods for Al4C3 synthesis include direct solid-state reaction, carbothermal reduction of alumina (B75360), mechanochemical synthesis, and microwave-assisted synthesis. Each method presents a unique kinetic profile, influencing reaction rates, synthesis time, and the properties of the final product. Understanding these kinetics is paramount for optimizing production, controlling crystal morphology, and ensuring the purity of the this compound.

Synthesis Methodologies and Experimental Protocols

Direct Solid-State Synthesis

The direct reaction between aluminum and carbon powders is a common laboratory-scale method for producing this compound.[1]

Experimental Protocol: A stoichiometric mixture of finely divided aluminum powder and a carbon source, typically graphite (B72142), is prepared.[1] The powder mixture is then placed in a crucible (e.g., clay) and heated in an inert atmosphere or vacuum to temperatures ranging from 700°C to 1600°C.[2] The reaction time can vary from several minutes to hours, depending on the temperature and the reactivity of the precursors.[1][2] Post-synthesis, the product is often treated with dilute acid or a basic solution to remove any unreacted aluminum.[3]

Carbothermal Reduction of Alumina

This method involves the reduction of aluminum oxide (alumina, Al2O3) with carbon at high temperatures and is a promising route for larger-scale production.[4] The reaction proceeds through a series of complex steps, often involving the formation of gaseous aluminum sub-oxides (e.g., Al2O) and intermediate oxycarbide phases.[4][5][6]

Experimental Protocol: A mixture of alumina and carbon (e.g., graphite or carbon black) is heated in a furnace, such as an electric arc or tube furnace, to temperatures typically between 1500°C and 2100°C.[4][7] The reaction is carried out in a controlled atmosphere, which can be inert (argon, helium) or a vacuum, to facilitate the removal of carbon monoxide (CO) gas, a primary byproduct.[6] The partial pressure of CO is a critical parameter, as its reduction is necessary for the reaction to proceed at lower temperatures.[6] The reaction rate is influenced by temperature, gas flow rate, and the physical properties of the carbon source.[6]

Mechanochemical Synthesis

Mechanochemical synthesis utilizes mechanical energy, typically from high-energy ball milling, to induce the chemical reaction between aluminum and carbon at or near room temperature. This method can produce nanocrystalline this compound.[8][9]